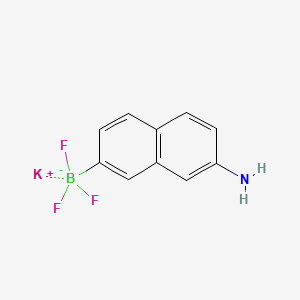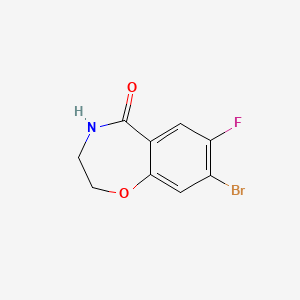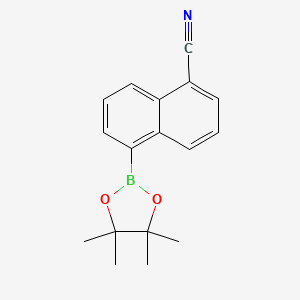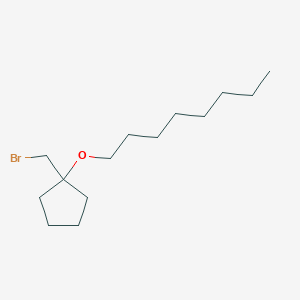
Potassium (7-aminonaphthalen-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (7-aminonaphthalen-2-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium (7-aminonaphthalen-2-yl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)}_2 + \text{K[HF}_2] \rightarrow \text{K[RBF}_3] ] In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (7-aminonaphthalen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds .
Aplicaciones Científicas De Investigación
Potassium (7-aminonaphthalen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium (7-aminonaphthalen-2-yl)trifluoroborate exerts its effects involves its role as a nucleophile in various chemical reactions. The trifluoroborate anion acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds in the presence of electrophiles. This mechanism is particularly important in Suzuki-Miyaura coupling reactions, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products .
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Comparison: Potassium (7-aminonaphthalen-2-yl)trifluoroborate is unique due to its specific structure, which includes an aminonaphthyl group. This structural feature imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. For example, potassium phenyltrifluoroborate is commonly used in similar reactions but lacks the amino functionality, which can influence the reactivity and applications of the compound .
Propiedades
Fórmula molecular |
C10H8BF3KN |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
potassium;(7-aminonaphthalen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H8BF3N.K/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9;/h1-6H,15H2;/q-1;+1 |
Clave InChI |
XUTOVDYJFCTFDY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)C=CC(=C2)N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)





![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)

